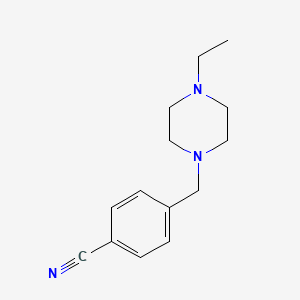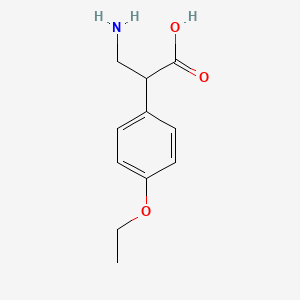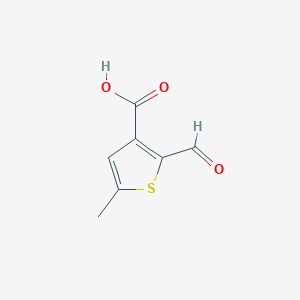
3-(Aminomethyl)-3-azetidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)azetidin-3-ol is a four-membered heterocyclic compound containing both an amino group and a hydroxyl group. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are important in medicinal chemistry and organic synthesis due to their potential as building blocks for more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)azetidin-3-ol typically involves the functionalization of azetidine rings. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride in isopropanol .
Industrial Production Methods
Industrial production methods for 3-(aminomethyl)azetidin-3-ol are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for industrial-scale production.
化学反应分析
Types of Reactions
3-(Aminomethyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(Aminomethyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of polymers and other materials with unique properties
作用机制
The mechanism of action of 3-(aminomethyl)azetidin-3-ol involves its interaction with various molecular targets. The compound’s ring strain and functional groups allow it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context in which the compound is used .
相似化合物的比较
Similar Compounds
Azetidine: The parent compound of 3-(aminomethyl)azetidin-3-ol, lacking the amino and hydroxyl groups.
Oxetane: A four-membered ring compound with an oxygen atom instead of nitrogen.
Pyrrolidine: A five-membered ring compound with similar reactivity but less ring strain
Uniqueness
3-(Aminomethyl)azetidin-3-ol is unique due to its combination of an amino group and a hydroxyl group on a highly strained four-membered ring. This combination provides unique reactivity and makes it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
3-(aminomethyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-1-4(7)2-6-3-4/h6-7H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWKROJQFCRRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)



![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)








